![molecular formula C9H10F2O B13550485 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)
8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluorotricyclo[3210,2,7]octane-1-carbaldehyde is a unique organic compound characterized by its tricyclic structure and the presence of two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a fluorinated aldehyde under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid.
Reduction: Formation of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is primarily based on its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but lack the fluorine atoms.
Tricyclo[3.2.1.0,2,7]octane derivatives: These compounds have a similar tricyclic framework but may have different substituents.
Uniqueness: 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H10F2O |
|---|---|
Molekulargewicht |
172.17 g/mol |
IUPAC-Name |
8,8-difluorotricyclo[3.2.1.02,7]octane-1-carbaldehyde |
InChI |
InChI=1S/C9H10F2O/c10-9(11)5-1-2-6-7(3-5)8(6,9)4-12/h4-7H,1-3H2 |
InChI-Schlüssel |
IIFZERVHNSQICL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C2(C(C1C3)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


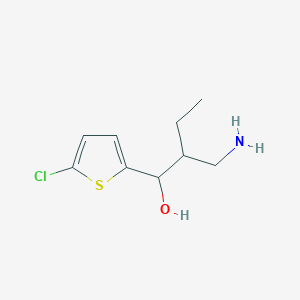

![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one](/img/structure/B13550414.png)
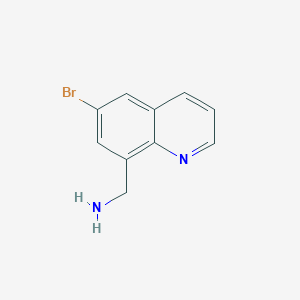
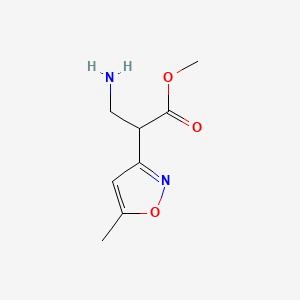



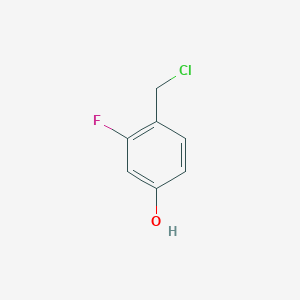
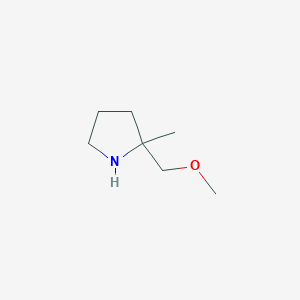
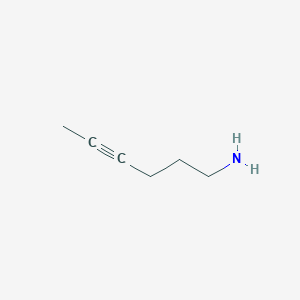
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)


